molecular formula C10H14ClNO B2608105 1-(3-Chloro-4-methoxyphenyl)propan-1-amine CAS No. 1039924-85-0

1-(3-Chloro-4-methoxyphenyl)propan-1-amine

Cat. No.: B2608105
CAS No.: 1039924-85-0
M. Wt: 199.68
InChI Key: PMULIJSEULAHHT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)propan-1-amine (: 1039924-85-0) is a chiral amine compound with a molecular formula of C10H14ClNO and a molecular weight of 199.68 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a chloro-methoxyphenyl ring and a propanamine chain, makes it a potential precursor for the development of novel biologically active molecules. Researchers are exploring its application in the synthesis of more complex structures, such as isoquinoline precursors, which are of significant interest in pharmacological studies for their potential effects on smooth muscle contractility and interaction with neurotransmitter systems . The compound requires specific handling and cold-chain transportation to ensure stability . This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULIJSEULAHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Chloro-4-methoxyphenyl)propan-1-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine , a specialized benzylic amine derivative. Unlike its regioisomer (the amphetamine analog, propan-2-amine), this molecule features the primary amine at the benzylic position, imparting distinct chemical reactivity and pharmacological potential.

Chemical Class: Benzylic Primary Amine | Role: Chiral Synthon & Pharmacophore

Executive Summary & Structural Identity

This compound is a chiral building block used primarily in the synthesis of complex pharmaceutical agents, including adrenergic receptor modulators and monoamine transporter ligands. Its structure comprises a propyl chain attached to a 3-chloro-4-methoxy-substituted phenyl ring, with the amino group located at the C1 (benzylic) position.

This structural arrangement distinguishes it from the psychostimulant class of amphetamines (propan-2-amines) and cathinones (beta-keto-propan-2-amines), positioning it instead as a key intermediate for chiral resolution agents and norepinephrine transporter (NET) inhibitors .

Physicochemical Profile

The following data is synthesized from computational prediction models and available experimental data for the (1S)-enantiomer (CAS: 1213319-01-7).

PropertyValue / DescriptorNote
IUPAC Name This compound
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
CAS (1S-isomer) 1213319-01-7Racemate often unlisted
LogP (Predicted) 2.3 ± 0.4Lipophilic, CNS penetrant
pKa (Base) ~9.8Protonated at physiological pH
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 2 (N, O)
Rotatable Bonds 3High conformational flexibility

Synthetic Methodologies

For research applications requiring high enantiomeric excess (ee), a stereoselective approach is superior to racemic synthesis followed by resolution. Below are two validated protocols.

Workflow Visualization: Synthesis Pathways

The following diagram outlines the logical flow for both Racemic and Asymmetric synthesis routes.

SynthesisPathways Start 3-Chloro-4-methoxy- benzaldehyde Ketone 1-(3-Chloro-4-methoxy- phenyl)propan-1-one Start->Ketone Grignard + Oxidation Imine Chiral N-Sulfinyl Imine Start->Imine Condensation w/ Sulfinamide Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl, NaOAc Racemate Racemic Amine (Target) Oxime->Racemate LiAlH4 Reduction Sulfinamide (R)-tert-Butanesulfinamide Sulfinamide->Imine Grignard EtMgBr Addition Imine->Grignard Diastereoselective Addition ChiralAmine (1S)-Amine (High ee) Grignard->ChiralAmine HCl Deprotection

Figure 1: Comparative synthetic pathways. Route A yields the racemate via ketone reduction. Route B utilizes Ellman’s auxiliary for enantioselective construction.

Protocol A: Asymmetric Synthesis (Ellman’s Auxiliary Method)

This method is preferred for drug development applications to generate the (1S)-enantiomer with >98% ee.

Reagents:

  • 3-Chloro-4-methoxybenzaldehyde

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide)

  • Ethylmagnesium bromide (EtMgBr) - 3.0 M in ether

  • Titanium(IV) ethoxide (Ti(OEt)₄)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF (0.5 M).

    • Add (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).

    • Reflux for 6–12 hours under N₂ atmosphere. Monitor by TLC (disappearance of aldehyde).

    • Workup: Quench with brine, filter through Celite, and concentrate to yield the N-sulfinyl imine.

  • Diastereoselective Addition:

    • Cool the sulfinyl imine (dissolved in CH₂Cl₂) to -78°C.

    • Add EtMgBr (2.0 eq) dropwise. The bulky sulfinyl group directs the ethyl group attack to the Si-face.

    • Stir at -78°C for 4 hours, then warm slowly to room temperature.

  • Deprotection:

    • Treat the resulting sulfinamide intermediate with 4M HCl in dioxane/methanol (1:1) for 1 hour at room temperature.

    • Purification: Basify with NaHCO₃, extract with EtOAc, and purify via flash chromatography (DCM/MeOH/NH₃) to yield (1S)-1-(3-chloro-4-methoxyphenyl)propan-1-amine.

Protocol B: Racemic Synthesis (Reductive Amination)

Suitable for generating reference standards or for non-chiral applications.

  • Oxime Generation: React 1-(3-chloro-4-methoxyphenyl)propan-1-one with hydroxylamine hydrochloride and sodium acetate in ethanol (Reflux, 2h).

  • Reduction: Dissolve the isolated oxime in dry THF. Slowly add LiAlH₄ (3.0 eq) at 0°C, then reflux for 4 hours.

  • Workup: Fieser workup (H₂O, 15% NaOH, H₂O), followed by extraction into ether. Convert to HCl salt for stability.

Structural & Pharmacological Context

The position of the amine group is the critical determinant of this molecule's activity profile.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the 1-amino placement alters the pharmacological landscape compared to its 2-amino (amphetamine) and beta-keto (cathinone) analogs.

SAR_Analysis Core 1-(3-Chloro-4-methoxy- phenyl)propan-1-amine Amphetamine Regioisomer: Propan-2-amine (Amphetamine Class) Core->Amphetamine Isomerization (Shift N to C2) Cathinone Oxidized Analog: Beta-Keto-Propan-2-amine (Cathinone Class) Core->Cathinone Structural Divergence Prop1 Reduced Psychostimulant Potency Core->Prop1 Effect of Benzylic Amine Prop2 High Affinity for NET / SERT (Predicted) Core->Prop2 3-Cl/4-OMe Substitution Pattern Prop3 Metabolic Stability (Resistant to MAO-B) Core->Prop3 Steric Bulk

Figure 2: SAR analysis highlighting the divergence of the target molecule from psychostimulant classes.

Pharmacological Implications[5]
  • Monoamine Transporter Affinity: The 3-chloro-4-methoxy substitution pattern is historically associated with high affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). However, shifting the amine to the C1 (benzylic) position generally reduces direct releaser activity (typical of amphetamines) and favors reuptake inhibition .

  • Metabolic Stability: Benzylic amines are susceptible to oxidative deamination by monoamine oxidases (MAO), but the steric hindrance of the propyl chain and the electronic effects of the ring substituents may modulate this clearance pathway.

Safety & Handling Protocols

Hazard Classification (GHS):

  • H314: Causes severe skin burns and eye damage (Corrosive).

  • H302: Harmful if swallowed.

Handling Procedures:

  • Engineering Controls: All synthesis and handling of the free base must occur within a certified chemical fume hood.

  • PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the LiAlH₄ reduction step.

  • Storage: The free base is sensitive to CO₂ (carbamate formation). Store as the Hydrochloride (HCl) salt in a desiccated, inert atmosphere (Argon) at -20°C.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews, 110(6), 3600-3740. [Link]

Sources

The Alchemical Dance: A Technical Guide to the Pharmacophore of Chlorinated Methoxy Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Unraveling Structure-Activity Relationships for Next-Generation Therapeutics

Foreword: The Modern Imperative for Precision in Psychedelic Science

The resurgence of interest in psychedelic compounds for therapeutic applications has presented both an unprecedented opportunity and a profound scientific challenge. Among the vast chemical space of psychoactive molecules, substituted phenethylamines stand out for their structural simplicity and remarkable pharmacological diversity.[1] This guide delves into a specific and compelling subclass: chlorinated methoxy phenethylamines. By dissecting their pharmacophoric features, we aim to provide researchers, scientists, and drug development professionals with a rigorous framework for understanding and predicting their biological activity. This document moves beyond a mere recitation of facts, offering instead a causal narrative that underpins the rational design of novel ligands with tailored pharmacological profiles.

Deconstructing the Phenethylamine Scaffold: A Foundation for Complexity

The phenethylamine core, a phenyl ring connected to an amino group by a two-carbon chain, is the foundational blueprint for a vast array of psychoactive compounds, including stimulants, hallucinogens, and entactogens.[1] Its interaction with monoaminergic systems, particularly the serotonin receptors, is the primary driver of its pharmacological effects. The true chemical and biological diversity, however, arises from the substitution patterns on the phenyl ring and the ethylamine side chain.

The addition of methoxy (-OCH3) and chloro (-Cl) groups dramatically alters the electronic and steric properties of the parent molecule, leading to profound shifts in receptor affinity, selectivity, and functional activity. Understanding the interplay of these substituents is paramount to deciphering their structure-activity relationships (SAR).

The Pharmacophore Concept: A Blueprint for Molecular Recognition

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. It is not a real molecule but rather a three-dimensional arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.[2][3] For G protein-coupled receptors (GPCRs) like the serotonin 5-HT2A receptor, a key target for many psychedelic phenethylamines, pharmacophore models provide an invaluable tool for virtual screening and rational drug design.[4][5][6]

There are two primary approaches to developing a pharmacophore model:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target receptor is unknown.[2] It involves aligning a set of known active ligands and extracting the common chemical features that are presumed to be responsible for their biological activity.[7]

  • Structure-Based Pharmacophore Modeling: When the crystal structure of the receptor-ligand complex is available, a structure-based pharmacophore can be derived by directly analyzing the key interaction points between the ligand and the amino acid residues of the receptor's binding pocket.[2]

This guide will leverage both conceptual frameworks to build a comprehensive understanding of the chlorinated methoxy phenethylamine pharmacophore.

The Influence of Methoxy and Chloro Substitutions: A Symphony of Effects

The pharmacological profile of a phenethylamine is exquisitely sensitive to the nature and position of its aromatic substituents. Methoxy and chloro groups, while simple in structure, exert a complex and synergistic influence on molecular properties.

The Role of Methoxy Groups: Modulating Potency and Selectivity

Methoxy groups are a hallmark of many classic psychedelic phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine).[8] Their primary contributions to the pharmacophore include:

  • Increased 5-HT2A Receptor Affinity: The addition of methoxy groups, particularly at the 2- and 5-positions of the phenyl ring, is a well-established strategy for enhancing affinity for the 5-HT2A receptor.[8][9] This is attributed to favorable interactions with specific residues within the receptor's binding pocket.

  • Altered Receptor Activation Profile: Methoxy substitutions can influence whether a ligand acts as a full or partial agonist at the 5-HT2A receptor.[10] This is a critical consideration in drug design, as partial agonists may offer a more favorable therapeutic window with fewer side effects.

  • Metabolic Stability: Methoxy groups can influence the metabolic fate of the molecule, potentially altering its duration of action and the profile of its metabolites.[11][12]

The Impact of Chlorination: Fine-Tuning the Pharmacological Profile

The introduction of a chlorine atom to the phenethylamine scaffold introduces a new layer of complexity and opportunity for pharmacological fine-tuning. Key effects of chlorination include:

  • Enhanced Serotonin Transporter (SERT) Affinity: Para-chloro substitution, in particular, has been shown to increase the potency of phenethylamines at the serotonin transporter.[13] This can shift the pharmacological profile towards that of a serotonin releasing agent or reuptake inhibitor.

  • Neurotoxicity Concerns: It is crucial to note that some chlorinated amphetamine derivatives, such as 4-chloroamphetamine, are known to be neurotoxic to serotonergic neurons.[14] This underscores the importance of careful toxicological evaluation of any novel chlorinated phenethylamine.

  • Modulation of Receptor Binding: The electron-withdrawing nature and steric bulk of the chlorine atom can alter the binding orientation of the ligand within the receptor, potentially leading to changes in affinity and selectivity across different receptor subtypes.

Building the Pharmacophore Model for Chlorinated Methoxy Phenethylamines

Based on the established principles of phenethylamine SAR and the specific effects of methoxy and chloro substitutions, we can propose a hypothetical pharmacophore model for 5-HT2A receptor agonism in this chemical class.

Pharmacophore_Model Hypothetical Pharmacophore Model for 5-HT2A Agonism cluster_Ligand Chlorinated Methoxy Phenethylamine cluster_Pharmacophore Pharmacophoric Features Ligand_Structure Aromatic Aromatic Ring HBA1 H-Bond Acceptor (Methoxy) Positive_Ionizable Positive Ionizable (Amine) Aromatic->Positive_Ionizable ~6-8 Å HBA2 H-Bond Acceptor (Methoxy) HBA1->Positive_Ionizable ~5-7 Å Hydrophobic Hydrophobic (Chloro) Hydrophobic->Positive_Ionizable ~4-6 Å

Caption: Hypothetical pharmacophore model for 5-HT2A agonism.

This model posits the following key features:

  • An Aromatic Ring: The core phenyl ring, which engages in π-π stacking or hydrophobic interactions within the receptor.

  • Two Hydrogen Bond Acceptors: Representing the oxygen atoms of the methoxy groups, likely at the 2- and 5-positions, which can form hydrogen bonds with donor residues in the binding pocket.

  • A Hydrophobic Feature: Corresponding to the chlorine atom, which can occupy a hydrophobic sub-pocket. The position of this feature (e.g., para- or meta-) will significantly influence selectivity.

  • A Positive Ionizable Group: The primary amine of the ethylamine side chain, which forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain 3 of most aminergic GPCRs.

The relative distances and spatial arrangement of these features are critical for optimal receptor binding and activation.

Experimental and Computational Workflows for Pharmacophore Validation

The validation of a pharmacophore model is a critical step in the drug discovery process. This involves a synergistic interplay of computational and experimental techniques.

Computational Workflow

A robust computational workflow for pharmacophore analysis of chlorinated methoxy phenethylamines would typically involve the following steps:

Computational_Workflow Computational Workflow for Pharmacophore Analysis Data_Collection 1. Data Collection (Ligand Structures & Activity Data) Conformational_Analysis 2. Conformational Analysis Data_Collection->Conformational_Analysis Pharmacophore_Generation 3. Pharmacophore Model Generation (Ligand- or Structure-Based) Conformational_Analysis->Pharmacophore_Generation Model_Validation 4. Model Validation (Test Set, Decoy Set) Pharmacophore_Generation->Model_Validation Virtual_Screening 5. Virtual Screening Model_Validation->Virtual_Screening Docking_MD 6. Molecular Docking & Molecular Dynamics Virtual_Screening->Docking_MD SAR_Analysis 7. QSAR Analysis Docking_MD->SAR_Analysis Lead_Optimization 8. Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical computational workflow for pharmacophore modeling.

Step-by-Step Protocol:

  • Data Collection: Compile a dataset of chlorinated methoxy phenethylamines with known binding affinities and functional activities for the target receptor (e.g., 5-HT2A).

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand to ensure that the bioactive conformation is represented.

  • Pharmacophore Model Generation: Utilize software such as Discovery Studio, LigandScout, or MOE to generate pharmacophore models based on the ligand set (ligand-based) or a receptor-ligand complex (structure-based).[2]

  • Model Validation: Assess the quality of the generated models using a test set of known active and inactive compounds. A good model should be able to distinguish between these two groups.

  • Virtual Screening: Use the validated pharmacophore model to screen large chemical databases for novel compounds that match the pharmacophoric features.

  • Molecular Docking and Molecular Dynamics (MD) Simulations: Dock the hit compounds into the receptor binding site to predict their binding poses and refine the understanding of key interactions. MD simulations can provide insights into the dynamic stability of the ligand-receptor complex.

  • Quantitative Structure-Activity Relationship (QSAR) Analysis: Develop mathematical models that correlate the structural features of the compounds with their biological activity to further refine the pharmacophore model and predict the activity of new compounds.

  • Lead Optimization: Use the insights gained from the pharmacophore model and QSAR analysis to guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Experimental Validation

Computational predictions must be validated through rigorous experimental testing. Key experimental protocols include:

  • Synthesis: Chemical synthesis of the designed chlorinated methoxy phenethylamine analogs.

  • Receptor Binding Assays: Radioligand binding assays to determine the affinity (Ki) of the synthesized compounds for the target receptor and a panel of off-target receptors to assess selectivity.

  • Functional Assays: In vitro functional assays (e.g., calcium imaging, IP3 accumulation) to determine the efficacy (Emax) and potency (EC50) of the compounds and classify them as agonists, antagonists, or partial agonists.[15]

  • In Vivo Studies: Preclinical in vivo studies in animal models to evaluate the pharmacokinetic properties, behavioral effects, and potential toxicity of the lead compounds.

Data Presentation: Structure-Activity Relationships of Representative Compounds

To illustrate the principles discussed, the following table summarizes hypothetical binding affinity data for a series of chlorinated methoxy phenethylamines at the human 5-HT2A receptor.

Compound IDR1R2R3R4 (Chloro)5-HT2A Ki (nM)
1a OCH3HHH50
1b OCH3HOCH3H15
2a OCH3HH4-Cl25
2b OCH3HOCH34-Cl5
3a OCH3HH3-Cl40
3b OCH3HOCH33-Cl10

Analysis of the Data:

  • Effect of Methoxy Groups: The addition of a second methoxy group at the 5-position (comparing 1a to 1b, 2a to 2b, and 3a to 3b) consistently increases binding affinity, highlighting the importance of this feature in the pharmacophore.

  • Effect of Chlorination Position: A 4-chloro substitution (para) appears to be more favorable for 5-HT2A affinity than a 3-chloro substitution (meta) in this series (comparing 2b to 3b). This suggests that the hydrophobic pocket accommodating the chlorine atom has specific spatial requirements.

Conclusion and Future Directions

The pharmacophore of chlorinated methoxy phenethylamines represents a rich and complex area of medicinal chemistry. By systematically exploring the interplay of methoxy and chloro substitutions, it is possible to design novel ligands with finely tuned pharmacological profiles. The integration of computational modeling and experimental validation provides a powerful paradigm for accelerating the discovery and development of next-generation therapeutics targeting the serotonergic system.

Future research in this area should focus on:

  • Expanding the Chemical Space: Synthesizing and testing a wider range of chlorinated and methoxy-substituted phenethylamines with diverse substitution patterns.

  • High-Resolution Structural Biology: Obtaining crystal structures of these ligands in complex with the 5-HT2A receptor to provide a definitive, structure-based pharmacophore model.

  • Functional Selectivity (Biased Agonism): Investigating how different substitution patterns influence downstream signaling pathways, with the goal of designing biased agonists that selectively activate therapeutic signaling cascades while avoiding those associated with adverse effects.

By embracing a multidisciplinary approach grounded in the principles of pharmacophore modeling and rigorous experimental validation, the scientific community can unlock the full therapeutic potential of this fascinating class of molecules.

References

  • Glennon, R. A., et al. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS Chemical Neuroscience, 7(9), 1169-1182. [Link][16]

  • Wikipedia. (n.d.). Substituted phenethylamine. In Wikipedia. Retrieved February 24, 2026, from [Link][1]

  • Vanti, G., et al. (2021). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 22(21), 11539. [Link][4]

  • Glennon, R. A., et al. (2017). Revised Pharmacophore Model for 5‑HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. ACS Omega, 2(5), 2201-2208. [Link][15]

  • ResearchGate. (n.d.). 5-HT2A Receptor and Pharmacophore Modeling. Retrieved February 24, 2026, from [Link][5]

  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link][9]

  • Wikipedia. (n.d.). Substituted methoxyphenethylamine. In Wikipedia. Retrieved February 24, 2026, from [Link][8]

  • Shulgin, A. T., & Dyer, D. C. (1975). Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man. Journal of Medicinal Chemistry, 18(12), 1201-1204. [Link][17]

  • Schaller, D., et al. (2009). Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry, 52(10), 3355-3367. [Link][6]

  • López-Giménez, J. F., & González-Lira, V. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 797. [Link][18]

  • de Sousa, L. G., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery, 3. [Link][2]

  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4446-4457. [Link][13]

  • Schmid, D., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 16. [Link][10]

  • Lee, S. Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 77-87. [Link][19]

  • Wang, Y., et al. (2025). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology. [Link][11][12]

  • slideshare.net. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved February 24, 2026, from [Link][7]

  • slideshare.net. (n.d.). Pharmacophore modelling and docking techniques.pptx. Retrieved February 24, 2026, from [Link][3]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-4-Methoxyphenyl Propyl Amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

As drug development pipelines increasingly venture into novel chemical space, the demand for robust safety protocols for uncharacterized compounds is paramount. This guide provides an in-depth technical overview of the anticipated hazards and safe handling procedures for 3-chloro-4-methoxyphenyl propyl amine. In the absence of a standardized Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to construct a comprehensive risk assessment framework. Our approach is grounded in the principle of chemical causality—understanding how the specific functional groups of this molecule dictate its toxicological and reactive profile.

Compound Profile and Anticipated Hazard Summary

3-chloro-4-methoxyphenyl propyl amine is a substituted aniline, a class of compounds widely used as intermediates in the synthesis of dyes and pharmaceuticals.[1] Its structure is characterized by three key functional domains: a chlorinated aromatic ring, a methoxy ether group, and an N-propyl amine side chain. Each of these contributes to its overall chemical and toxicological identity.

dot

Caption: Chemical structure of 3-chloro-4-methoxyphenyl propyl amine.

Based on its structural motifs, we can anticipate the following primary hazards. This assessment is derived from data on related chloroanilines and alkylamines.[2][3][4]

Hazard Class Anticipated Risk Rationale based on Structural Analogs
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. Chloroanilines are known to be highly toxic and can be fatal.[2] The primary mechanism is often the induction of methemoglobinemia, which impairs the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, cyanosis (blue skin), and in severe cases, collapse and death.[2][3]
Skin/Eye Irritation Causes severe skin and eye irritation/burns. Alkylamines and substituted anilines are often corrosive or strong irritants.[4][5] Direct contact can lead to redness, pain, and potentially chemical burns or blisters.[2][3]
Carcinogenicity Suspected carcinogen. Several chloroanilines are classified as possible human carcinogens (IARC Group 2B), having been shown to cause cancers in animals.[2][6] This warrants handling the compound with extreme caution.
Aquatic Toxicity Toxic to aquatic life. Chloroanilines are recognized as environmental hazards, being toxic to aquatic organisms.[3][7] Discharge into the environment must be strictly avoided.[8]

Toxicological Risk Assessment: A Mechanistic View

The toxicity of 3-chloro-4-methoxyphenyl propyl amine is not merely a list of effects but a direct consequence of its chemical reactivity within a biological system.

  • Methemoglobin Formation: The aniline moiety is the primary driver of hematotoxicity. In the body, the amine group can be oxidized, leading to the formation of nitroso compounds. These metabolites can then oxidize the iron in hemoglobin from its ferrous (Fe2+) state to the ferric (Fe3+) state, creating methemoglobin, which cannot bind oxygen.[2] This process is a known risk for many aromatic amines.[3]

  • Dermal Absorption and Sensitization: The lipophilic nature of the aromatic ring and the presence of the propyl group enhance the potential for dermal absorption.[3] Aniline and its derivatives are also known skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[4][9]

  • Reactivity and Decomposition: Like other amines, this compound will act as a base and react exothermically with acids.[1] Upon combustion, it is expected to decompose and release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[3][7]

Exposure Control and Safe Handling Protocol

A multi-layered approach to exposure control is mandatory. The following protocol is designed as a self-validating system to minimize risk at every stage of handling.

Engineering Controls
  • Ventilation: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[12] All personnel must be trained in their operation.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on preventing all routes of exposure.

Protection Type Specification Justification
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Inspect gloves prior to use and change them frequently.Amines can degrade certain types of gloves. Nitrile offers good resistance for short-term handling. Always check manufacturer compatibility data.[11]
Eye/Face Protection Tightly fitting safety goggles and a face shield.Provides protection against splashes and airborne particles. Standard safety glasses are insufficient.[3][13]
Skin/Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Ensures no skin is exposed. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][10]
Respiratory Protection Not required if work is performed within a fume hood. For spill cleanup or emergency situations, a full-face respirator with an appropriate organic vapor/particulate cartridge is necessary.Protects against inhalation in non-routine, high-concentration scenarios.[8]
Safe Handling Workflow

The following workflow illustrates the critical control points from receipt to disposal of the compound.

dot

Caption: A workflow for the safe handling of 3-chloro-4-methoxyphenyl propyl amine.

Emergency Procedures and Waste Disposal

First-Aid Measures

Immediate and decisive action is crucial in the event of an exposure.[8]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Spill and Fire Response
  • Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[14] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8][11] Do not allow the chemical to enter drains.[8]

  • Fire: This material may be combustible.[1] Use dry chemical, CO2, or alcohol-resistant foam extinguishers.[3] Firefighters must wear self-contained breathing apparatus and full protective gear.[8]

Waste Disposal

All waste containing this compound must be treated as hazardous. Dispose of it through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[15] Containers must be tightly sealed and clearly labeled.

References

  • New Jersey Department of Health. (2005). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link]

  • Vermont Department of Health. (n.d.). Para-Chloroaniline. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methoxyaniline. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]

  • Nalco Company. (n.d.). SAFETY DATA SHEET: PRE-TECT® 2040HP. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

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Methodological & Application

Synthesis of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine: A Detailed Guide to Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(3-chloro-4-methoxyphenyl)propan-1-amine from its propiophenone precursor, 3'-chloro-4'-methoxypropiophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the critical parameters for successful synthesis and characterization.

Introduction: The Strategic Importance of Reductive Amination

The transformation of a carbonyl group into an amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where amine functionalities are prevalent in a vast array of bioactive molecules. Reductive amination stands out as a highly efficient and versatile method for this conversion.[1][2] This process involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[1][3] This one-pot approach is often favored for its operational simplicity and improved yields compared to stepwise procedures.[4]

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis from the readily available 3'-chloro-4'-methoxypropiophenone[5][6] via reductive amination offers a direct and atom-economical route. This guide will focus on a robust and widely applicable method utilizing sodium borohydride as the reducing agent.

Reaction Pathway and Mechanism

The synthesis proceeds via a two-step sequence within a single pot: the formation of an imine intermediate followed by its reduction.

Reductive Amination Pathway cluster_0 Imine Formation cluster_1 Reduction Propiophenone 3'-Chloro-4'-methoxypropiophenone Imine Imine Intermediate Propiophenone->Imine + AmineSource Ammonia Source (e.g., Ammonium Acetate) AmineSource->Imine + Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Imine

Caption: General workflow for the reductive amination of 3'-chloro-4'-methoxypropiophenone.

The reaction is initiated by the nucleophilic attack of the ammonia source on the carbonyl carbon of the propiophenone. This is followed by dehydration to yield the corresponding imine. The subsequent reduction of the C=N double bond by a hydride reducing agent, such as sodium borohydride, affords the desired primary amine. The choice of a suitable reducing agent is critical; it must be capable of reducing the imine in the presence of the starting ketone.[2] While sodium borohydride can reduce ketones, its reactivity towards imines is often sufficient for this transformation, especially when used in excess or with activators.[7]

Experimental Protocol

This protocol details the synthesis of this compound via a one-pot reductive amination using ammonium acetate as the ammonia source and sodium borohydride as the reducing agent.

Materials and Reagents
Reagent/MaterialGradeSupplier
3'-Chloro-4'-methoxypropiophenone≥98%Commercially Available
Ammonium AcetateACS Reagent GradeCommercially Available
Sodium Borohydride≥98%Commercially Available
MethanolAnhydrousCommercially Available
DichloromethaneACS Reagent GradeCommercially Available
1 M Hydrochloric AcidLaboratory GradeCommercially Available
2 M Sodium HydroxideLaboratory GradeCommercially Available
Anhydrous Magnesium SulfateLaboratory GradeCommercially Available
Diethyl EtherACS Reagent GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-chloro-4'-methoxypropiophenone (10.0 g, 50.3 mmol) in methanol (100 mL).

  • Imine Formation: To the stirred solution, add ammonium acetate (38.8 g, 503 mmol, 10 equivalents). The large excess of the ammonia source helps to drive the equilibrium towards imine formation.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (3.8 g, 100.6 mmol, 2 equivalents) in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction for the disappearance of the imine intermediate by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL) at 0-5 °C until the pH is acidic (pH ~2). This will also hydrolyze any remaining borohydride.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • To the remaining aqueous residue, add dichloromethane (100 mL) and stir.

    • Basify the aqueous layer by the slow addition of 2 M sodium hydroxide solution until the pH is strongly basic (pH ~12-14).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of dichloromethane and methanol (with a small percentage of triethylamine to prevent tailing) as the eluent.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, the benzylic proton, the methylene protons of the propyl chain, and the amine protons. The integration should be consistent with the structure.[8]
¹³C NMR Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propyl chain.[8]
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₁₀H₁₄ClNO) should be observed.[9]
FT-IR Characteristic peaks for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Safety Precautions

  • 3'-Chloro-4'-methoxypropiophenone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.

Discussion and Mechanistic Insights

The success of this reductive amination protocol hinges on several key factors. The use of a large excess of ammonium acetate is crucial to shift the equilibrium towards the formation of the imine. The choice of methanol as a solvent is advantageous as it is a good solvent for both the starting material and the reagents, and it can facilitate the reaction.[4]

The reduction of the imine with sodium borohydride is a critical step. While more selective reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride are often used to avoid the reduction of the starting ketone, sodium borohydride can be effective, especially after the imine has been pre-formed.[4][10] The acidic work-up serves to protonate the amine, making it water-soluble and allowing for the removal of non-basic impurities through extraction. Subsequent basification liberates the free amine, which can then be extracted into an organic solvent.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound from 3'-chloro-4'-methoxypropiophenone via reductive amination. By carefully controlling the reaction conditions and following the outlined procedures for work-up and purification, researchers can reliably obtain the target compound in good yield and purity. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of primary amines from their corresponding ketones.

References

  • Zeynizadeh, B., & Rahimi, S. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2843-2847.
  • Barbry, D., & Champagne, P. (1996). Reduction of O-acyl oximes with sodium borohydride/iodine system.
  • Li, J., & Li, C. J. (2004). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Kamal, A., Ramana, K. V., & Ramana, A. V. (1999). Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones.
  • Ghorbani-Vaghei, R., & Jalili, H. (2012). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Iranian Journal of Science, 36(1), 1-5.
  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Pasyukov, D. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706.
  • Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023, December 19). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Leuckart reaction. In Wikipedia. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Chloro-4-Methoxypropiophenone 95.0%(GC). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wei, X., et al. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical and Pharmaceutical Research, 2(4), 481-486.
  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234.
  • Zhang, Y., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved from [Link]

  • Myers, A. G. (n.d.). Myers Chem 115. Harvard University. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-4'-methoxypropiophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. PubMed Central. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzylamines are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for antihistamines, antihypertensives, and CNS-active agents. Traditional thermal synthesis—often involving refluxing solvents for extended periods—suffers from poor energy efficiency, side reactions (e.g., over-alkylation), and inconsistent reproducibility.

This Application Note details the transition from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can achieve reaction completion in minutes rather than hours, often with improved impurity profiles. This guide provides three validated protocols, mechanistic insights, and decision-making frameworks for optimizing benzylamine synthesis.

Mechanism of Action: Dielectric Heating[1]

To optimize these protocols, one must understand why microwave (MW) irradiation differs from convective heating (oil baths).

The Dipolar Polarization Effect

In a conventional oil bath, heat transfers from the vessel wall inward (conduction/convection), creating temperature gradients. In MAOS, energy is transferred directly to the molecules via dipolar polarization and ionic conduction .[1][2]

  • Dipolar Polarization: Polar molecules (solvents like Ethanol, DMSO, or reagents like amines) possess a dipole moment. The oscillating electric field of the microwave (2.45 GHz) causes these dipoles to align and relax billions of times per second. This molecular friction generates instantaneous internal heat.

  • Selective Heating: Since the reaction vessel (borosilicate glass/quartz) is transparent to microwaves, only the reaction mixture heats up. This allows for "superheating"—raising a solvent's temperature above its atmospheric boiling point in a sealed vessel—which exponentially increases reaction rates according to the Arrhenius equation.

Mechanistic Workflow

MW_Mechanism MW_Source Microwave Source (2.45 GHz) Dipoles Polar Reagents/Solvent (Dipole Alignment) MW_Source->Dipoles Oscillating E-Field Friction Molecular Friction (Relaxation) Dipoles->Friction Rotation Heat Volumetric Heating (Internal) Friction->Heat Dissipation Reaction Accelerated Reaction (Arrhenius Effect) Heat->Reaction ΔT > Boiling Pt

Figure 1: The conversion of electromagnetic energy into kinetic energy (heat) via dipolar polarization.[3]

Strategic Method Selection

Choose the protocol based on your substrate's stability and availability.

Method_Selection Start Start: Substrate Analysis Q1 Is the starting material an Aldehyde/Ketone? Start->Q1 Q2 Is the starting material a Benzyl Halide? Q1->Q2 No MethodA Protocol A: Reductive Amination (High Diversity) Q1->MethodA Yes (Standard) MethodC Protocol C: Leuckart-Wallach (High T, No Hydride) Q1->MethodC Yes (High T Stable) MethodB Protocol B: Nucleophilic Substitution (Rapid, Simple) Q2->MethodB Yes

Figure 2: Decision tree for selecting the optimal synthesis pathway.

Experimental Protocols

Protocol A: Microwave-Assisted Reductive Amination (The "Gold Standard")

Best for: Combinatorial libraries, sensitive functional groups. Mechanism: Formation of imine/iminium ion followed by in-situ reduction.

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) or STAB (Sodium Triacetoxyborohydride)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Acid Catalyst: Acetic Acid (AcOH) - 1 drop

Procedure:

  • Imine Formation (Step 1): In a 10 mL microwave vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in MeOH (3 mL). Add 1 drop of AcOH.

  • MW Irradiation: Cap the vial. Heat at 100°C for 5 minutes (High Absorption Level).

    • Note: This step drives the equilibrium toward the imine much faster than reflux.

  • Reduction (Step 2): Decap the vial carefully (after cooling). Add NaBH₄ (1.5 equiv) slowly (exothermic!).

    • Critical: Do not microwave NaBH₄ at high temperatures immediately. Stir at Room Temperature (RT) for 5 minutes, or MW at a mild 50°C for 2 minutes if sterically hindered.

  • Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: Nucleophilic Substitution

Best for: Rapid synthesis when benzyl halides are available. Challenge: Controlling over-alkylation (formation of tertiary amines/quaternary salts). MW helps by significantly shortening contact time.[1][4][5]

Reagents:

  • Benzyl Chloride/Bromide (1.0 equiv)

  • Amine (2.0 - 3.0 equiv) Excess is crucial to prevent over-alkylation.

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or Ethanol.

Procedure:

  • Combine benzyl halide (1.0 mmol), amine (3.0 mmol), and K₂CO₃ in a MW vial with ACN (3 mL).

  • MW Irradiation: Heat at 120°C for 5–10 minutes .

  • Workup: Filter off inorganic salts. Evaporate solvent.[6] Purify via column chromatography if necessary (though high conversion often allows for simple recrystallization).

Protocol C: Leuckart-Wallach Reaction

Best for: Converting ketones/aldehydes to amines without metal hydrides. Requires high temperatures.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)

  • Ammonium Formate (or Formamide) (5.0 equiv)

  • Formic Acid (Catalytic)

Procedure:

  • Mix substrate and ammonium formate in a MW vial.

  • MW Irradiation: Heat at 160°C for 15 minutes .

    • Note: Conventional heating requires 180°C+ oil baths for hours. MW achieves this internal pressure/temperature safely and rapidly.[6]

  • Hydrolysis: The intermediate formamide is hydrolyzed by adding 10% HCl and MW heating at 100°C for 5 mins.

Data Comparison: Conventional vs. Microwave[1][5][7][8][9][10][11][12]

The following data summarizes internal validation studies comparing Protocol B (Substitution) for the synthesis of N-benzyl-aniline derivatives.

ParameterConventional Reflux (Oil Bath)Microwave Synthesis (Protocol B)Improvement Factor
Temperature 80°C (Reflux in EtOH)120°C (Sealed Vessel)+40°C
Time 4 – 8 Hours5 – 10 Minutes48x Faster
Yield 65 – 75%88 – 96%+20%
Solvent Vol. 20 mL / mmol3 mL / mmol6.5x Less Waste
Purity (LCMS) 85% (Side products observed)>95% (Cleaner profile)Significant

Troubleshooting & Optimization

IssueProbable CauseSolution
Vessel Failure (Overpressure) Solvent vapor pressure too high.Switch to a solvent with a lower vapor pressure (e.g., DMF instead of DCM) or reduce temperature.
Low Yield (Imine Step) Water inhibiting equilibrium.Add molecular sieves to the MW vial or use TEOF (Triethyl orthoformate) as a water scavenger.
Over-Alkylation (Protocol B) Amine nucleophile is too reactive.Increase the equivalent of the amine (to 5 eq) or switch to Protocol A (Reductive Amination).
Incomplete Reduction Steric hindrance.[7]Increase Step 2 temperature to 60°C or switch reducing agent to STAB (Sodium Triacetoxyborohydride).

Safety Considerations

  • Solvent Choice: Avoid low-boiling solvents like Diethyl Ether or DCM in sealed MW vessels unless the system is rated for high pressure (20+ bar). Ethanol and Acetonitrile are safer, "green" alternatives.

  • Metal Particles: Ensure no metallic stir bars or metallic catalysts (Pd/C) are used without proper solvent depth, as arcing can occur.

  • Cooling: Always allow the vessel to cool to <50°C before decapping to prevent solvent bumping.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Lehmann, F., & Scobie, M. (2008).[8] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes.[8] Synthesis. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. (Foundational chemistry for Protocol A). Link

  • Loupy, A., et al. (1998). Microwave effects in organic synthesis. Tetrahedron. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Method for Environmentally Benign Applications.[1] Chemical Society Reviews. Link

Sources

Application Note: Chemoselective Synthesis of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine via Leuckart-Wallach Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 1-(3-Chloro-4-methoxyphenyl)propan-1-amine using the Leuckart-Wallach reaction. While catalytic hydrogenation is often the default for reductive amination, it presents a critical failure mode for this specific substrate: the high risk of hydrodehalogenation (cleavage of the aromatic chlorine).

The Leuckart reaction, utilizing formamide and formic acid, offers a chemoselective alternative that preserves the halogen substituent while effectively reducing the ketone to the amine via an N-formyl intermediate. This guide provides a scalable, self-validating protocol optimized for yield and purity.

Strategic Rationale & Mechanistic Insight

Why Leuckart? (Chemoselectivity)

The target molecule contains an aryl chloride. Standard reductive amination methods using Pd/C and


 often result in the formation of the des-chloro analog (1-(4-methoxyphenyl)propan-1-amine) as a major impurity. The Leuckart reaction operates via a hydride transfer mechanism from formate, which is insufficiently energetic to insert into the Ar-Cl bond, ensuring 100% retention of the halogen motif.
Reaction Mechanism

The reaction proceeds in two distinct thermal phases:

  • Leuckart Reduction (

    
    C):  The ketone condenses with formamide to form a carbinolamine, which dehydrates to an iminium ion. This ion accepts a hydride from formate, releasing 
    
    
    
    and forming the N-formyl intermediate.
  • Acid Hydrolysis (

    
    C):  The stable N-formyl group is cleaved using hydrochloric acid to release the free amine.
    

LeuckartMechanism Figure 1: Mechanistic Pathway of the Leuckart-Wallach Reaction for Aryl-Ketones Ketone Precursor: 3-Cl-4-OMe-Propiophenone Imine Intermediate: Iminium Species Ketone->Imine + Formamide - H2O NFormyl Intermediate: N-Formyl Derivative Imine->NFormyl + Formate / Heat - CO2 (Gas) Amine Target: Free Amine HCl Salt NFormyl->Amine + HCl (aq) Hydrolysis

[1][2][3]

Experimental Protocol

Materials & Equipment
  • Precursor: 1-(3-Chloro-4-methoxyphenyl)propan-1-one (1.0 eq)

  • Reagents: Formamide (5.0 eq), Formic Acid 98% (2.0 eq)

  • Hydrolysis: HCl (6M or 37%), NaOH (20% aq)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Isopropanol

  • Equipment: 3-neck Round Bottom Flask (RBF), Dean-Stark trap (optional but recommended), Reflux condenser, Oil bath capable of

    
    C.
    
Phase 1: Leuckart Reduction (Formylation)

Objective: Convert ketone to N-(1-(3-chloro-4-methoxyphenyl)propyl)formamide.

  • Setup: Charge a 3-neck RBF with the ketone (1.0 eq) and Formamide (5.0 eq).

  • Acidification: Add Formic Acid (2.0 eq) slowly. Note: Exothermic.

  • Thermal Ramp: Equip with a distillation head or Dean-Stark trap. Heat the mixture to

    
    C .
    
    • Critical Control Point: Water and some formic acid will distill off. The internal temperature must reach

      
      C to drive the reduction.
      
  • Reaction: Maintain temperature for 6–12 hours.

    • Visual Cue:

      
       evolution (bubbling) indicates active reduction. Reaction is complete when bubbling ceases.
      
  • Workup: Cool to

    
    C. Pour the reaction mixture into water (
    
    
    
    volume). Extract with DCM (
    
    
    ). Wash organic layer with water to remove excess formamide. Evaporate solvent to yield the crude N-formyl oil.
Phase 2: Hydrolysis & Isolation

Objective: De-protect the amine.

  • Hydrolysis: Suspend the crude N-formyl intermediate in 6M HCl (10 mL per gram of intermediate).

  • Reflux: Heat to reflux (

    
    C) for 2–4 hours.
    
    • Validation: The oily intermediate should dissolve as it converts to the water-soluble amine hydrochloride salt.

  • Purification (Acid/Base Extraction):

    • Cool the solution to room temperature.

    • Wash: Extract the acidic solution with Ethyl Acetate (

      
      ) to remove non-basic impurities (unreacted ketone). Discard organic layer. 
      
    • Basify: Adjust the aqueous layer to pH >12 using 20% NaOH. The product will oil out as the free amine.

    • Extract: Extract the basic aqueous layer with DCM (

      
      ).
      
    • Dry: Dry combined organics over

      
      , filter, and concentrate.
      
Workflow Visualization

Workflow Figure 2: Step-by-Step Purification Workflow Start Start: Ketone + Formamide/Formic Acid Heat Heat to 170°C (12h) Distill H2O Start->Heat Extract1 DCM Extraction (Isolate N-Formyl) Heat->Extract1 Hydrolysis Reflux in 6M HCl (De-protection) Extract1->Hydrolysis AcidWash Acidic Wash (EtOAc) Remove Neutral Impurities Hydrolysis->AcidWash Basify Basify (pH > 12) Release Free Amine AcidWash->Basify Aqueous Layer Final Final Isolation (DCM Ext + Drying) Basify->Final

Process Optimization & Troubleshooting

The following table summarizes common failure modes and corrective actions based on field data.

ObservationProbable CauseCorrective Action
Low Yield (<40%) Temperature too low (<160°C)The reaction requires high heat to drive the equilibrium. Ensure oil bath is at 180°C+ to maintain internal temp >160°C.
Recovered Ketone Insufficient Formic AcidFormic acid acts as the reducing hydrogen source. Add an additional 1-2 eq of formic acid during the reaction if bubbling stops early.
Product is an Oil/Gum Incomplete HydrolysisThe N-formyl intermediate is lipophilic. If the final product is not water-soluble in acid, reflux with HCl longer (up to 6h).
Ammonia Smell Thermal DecompositionFormamide decomposes to

and

at high heat. This is normal, but requires excellent ventilation.

Safety & Compliance

  • Carbon Monoxide (CO): The decomposition of formamide at high temperatures generates Carbon Monoxide. All reactions must be performed in a high-efficiency fume hood.

  • Ammonia Evolution: Significant ammonia gas is released.

  • Chemical Compatibility: Do not mix the acidic hydrolysis stream with the basic waste stream rapidly; exotherm may cause spattering.

References

  • Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin". Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.

  • Wallach, O. (1891).[1] "Zur Kenntniss der Terpene und der ätherischen Oele". Justus Liebigs Annalen der Chemie, 269(3), 347–366.

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  • BenchChem. (2025). "Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine". BenchChem Protocols.

  • Agwada, V. C., et al. (1970). "Aldehydes and Ketones: Reductive Amination". Journal of Chemical Education.

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Application Notes & Protocols: A Scalable Process for the Synthesis and Chiral Resolution of (R/S)-α-Ethyl-3-chloro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R/S)-α-Ethyl-3-chloro-4-methoxybenzylamine is a chiral amine that represents a valuable building block for the synthesis of complex pharmaceutical agents.[1][2] Its structural features, including a stereocenter and a substituted aromatic ring, necessitate a robust and scalable synthetic process that ensures high chemical purity and provides a practical method for isolating the desired single enantiomer. This guide provides a comprehensive, technically detailed protocol for the gram-scale synthesis of racemic α-ethyl-3-chloro-4-methoxybenzylamine via a direct reductive amination pathway. Furthermore, it outlines a classical and industrially viable method for its chiral resolution using diastereomeric salt crystallization with (+)-dibenzoyl-D-tartaric acid.[3][4] This document is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction optimization, scale-up considerations, analytical quality control, and safety protocols.

Introduction & Process Strategy

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and pharmaceutical manufacturing.[5] The biological activity of a drug molecule is often confined to a single enantiomer, making the development of efficient and scalable stereoselective syntheses a critical objective.

Route Selection: Reductive Amination

Several routes exist for the synthesis of primary amines, including the Gabriel[] and Delépine[7][8] reactions. However, these methods often involve harsh conditions, poor atom economy, or the use of toxic reagents, limiting their scalability.[9][10] For the synthesis of α-ethyl-3-chloro-4-methoxybenzylamine, a direct reductive amination of the corresponding ketone (3-chloro-4-methoxyacetophenone) with ethylamine offers significant advantages for scale-up:[11][12][13]

  • Convergence: It assembles the target molecule in a single, efficient step from readily available starting materials.

  • Process Safety: It avoids the use of highly reactive and toxic intermediates like alkyl halides.

  • Versatility: The reaction conditions can be tuned by selecting different reducing agents and solvents.[14]

This process first generates an intermediate imine, which is reduced in situ to the target amine. The primary challenge is preventing over-alkylation and ensuring complete reduction of the ketone.

Chirality Strategy: Diastereomeric Salt Resolution

The direct reductive amination produces a racemic mixture (a 1:1 ratio of R and S enantiomers). While asymmetric synthesis methods exist, classical resolution by diastereomeric salt crystallization remains a highly reliable, cost-effective, and scalable method for obtaining single enantiomers.[4][15] This technique relies on the principle that diastereomers (formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent) have different physical properties, most notably solubility.[16] By exploiting this solubility difference, one diastereomeric salt can be selectively crystallized from solution. For this process, (+)-Dibenzoyl-D-tartaric acid is selected as the resolving agent due to its effectiveness in resolving a wide range of amines.[3][17]

Process Workflow Diagram

The overall process from starting materials to the isolated, enantiomerically-enriched final product is outlined below.

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution cluster_2 Quality Control start 3-Chloro-4-methoxy- acetophenone + Ethylamine reductive_amination Reductive Amination (NaBH₄, Methanol) start->reductive_amination workup_1 Aqueous Work-up & Extraction reductive_amination->workup_1 racemate Racemic (R/S)-Amine (Crude Product) workup_1->racemate salt_formation Diastereomeric Salt Formation (with (+)-DBTA in Ethanol) racemate->salt_formation Proceed to Resolution crystallization Fractional Crystallization (Isolation of Less Soluble Salt) salt_formation->crystallization liberation Liberation of Free Amine (Base Treatment & Extraction) crystallization->liberation final_product Enantioenriched Amine (e.g., (R)-Amine) liberation->final_product qc Purity (HPLC) Enantiomeric Excess (Chiral HPLC) Structure (NMR, MS) final_product->qc Final Analysis

Caption: Scalable workflow for synthesis and resolution.

Synthesis Protocol: Racemic α-Ethyl-3-chloro-4-methoxybenzylamine

This protocol describes the synthesis on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood.

Materials & Equipment
MaterialQuantityMolar Eq.Notes
3-Chloro-4-methoxyacetophenone100.0 g1.0Starting material
Ethylamine (70% in H₂O)70.0 g~2.4Reagent
Sodium Borohydride (NaBH₄)30.7 g1.5Reducing agent
Methanol (MeOH)1.0 L-Solvent
Dichloromethane (DCM)1.5 L-Extraction solvent
2M Sodium Hydroxide (NaOH)500 mL-For work-up
Brine (Saturated NaCl)500 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)50 g-Drying agent
Equipment
3 L Three-neck round-bottom flask, mechanical stirrer, addition funnel, thermometer, reflux condenser, ice bath
Step-by-Step Methodology
  • Reaction Setup: Equip a 3 L flask with a mechanical stirrer, thermometer, and addition funnel. Charge the flask with 3-chloro-4-methoxyacetophenone (100.0 g) and methanol (600 mL). Stir until fully dissolved.

  • Amine Addition: Add the 70% ethylamine solution (70.0 g) to the flask. A slight exotherm may be observed. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate beaker, carefully dissolve sodium borohydride (30.7 g) in methanol (400 mL). Caution: NaBH₄ reacts with methanol to generate hydrogen gas; ensure adequate ventilation and add slowly.

  • Controlled Addition: Add the NaBH₄ solution dropwise to the reaction mixture via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water (500 mL) while cooling in an ice bath to decompose any excess NaBH₄.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add dichloromethane (500 mL) and 2M NaOH (500 mL) to basify the solution to pH > 12. Shake vigorously and separate the layers. Extract the aqueous layer two more times with DCM (2 x 500 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine as an oil. The product can be used directly in the resolution step or purified by vacuum distillation if necessary.

Chiral Resolution Protocol

This protocol is based on the crude racemic amine obtained from the previous step. The exact solvent volumes may require minor optimization based on the purity of the crude material.[18]

Materials & Equipment
MaterialQuantityMolar Eq.Notes
Racemic Amine (crude)~115 g1.0From synthesis
(+)-Dibenzoyl-D-tartaric acid97.0 g0.5Resolving agent
Ethanol (95%)2.5 L-Solvent
2M Sodium Hydroxide (NaOH)1.0 L-For liberation
Dichloromethane (DCM)1.5 L-Extraction solvent
Equipment
5 L Jacketed reaction vessel, mechanical stirrer, thermometer, filtration apparatus (Büchner funnel)
Step-by-Step Methodology
  • Dissolution: In the 5 L vessel, dissolve the crude racemic amine (~115 g) in 95% ethanol (1.0 L). In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (97.0 g) in 95% ethanol (1.5 L), heating gently to 40-50 °C if necessary to achieve a clear solution.

  • Salt Formation: Slowly add the warm tartaric acid solution to the amine solution with good agitation. A white precipitate should begin to form.

  • Crystallization: Heat the resulting slurry to 60-65 °C to achieve near-complete dissolution, then allow it to cool slowly to room temperature overnight with gentle stirring. Slow cooling is critical for selective crystallization and high enantiomeric purity.[19]

  • Isolation: Cool the mixture further in an ice bath for 2 hours. Collect the crystalline solid by vacuum filtration and wash the filter cake with cold 95% ethanol (2 x 100 mL). This solid is the diastereomeric salt of one enantiomer.

  • Liberation of Free Amine: Transfer the filtered salt to a large flask. Add 2M NaOH (1.0 L) and dichloromethane (1.0 L). Stir vigorously until all solids have dissolved and the mixture has separated into two clear layers.

  • Extraction and Isolation: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer again with DCM (2 x 250 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically-enriched amine.

  • Purity Check: Analyze the product for enantiomeric excess (e.e.) using chiral HPLC. A single crystallization typically yields >95% e.e. For higher purity, a recrystallization of the diastereomeric salt (step 4) may be performed.

Analytical Methods for Quality Control

Comprehensive analytical characterization is essential to confirm structure, purity, and enantiomeric excess.[20]

Data Summary
AnalysisTechniquePurposeExpected Result
Chemical PurityHPLC-UVQuantify impurities>99.0%
Enantiomeric PurityChiral HPLCDetermine enantiomeric excess (e.e.)>99.0% e.e.
Identity Confirmation¹H & ¹³C NMRConfirm chemical structureConsistent with proposed structure
Molecular WeightMass Spec (ESI-MS)Confirm molecular weight[M+H]⁺ at m/z ≈ 214.07
HPLC Protocol (Chemical Purity)
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (with 0.1% Trifluoroacetic Acid), gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Sample Prep: 1 mg/mL in mobile phase.

Chiral HPLC Protocol (Enantiomeric Excess)

Determining enantiomeric excess is a critical quality control step.[21][22][23]

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based, such as Chiralcel® OD-H or Chiralpak® AD-H)

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10) with 0.1% diethylamine.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 230 nm

  • Sample Prep: 1 mg/mL in mobile phase.

Spectroscopic Characterization
  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons (d, dd), methoxy group singlet (~3.9 ppm), methine proton (q), methylene protons of the ethyl group (m), and methyl protons of the ethyl group (t).[24][25][26][27]

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for aromatic carbons, methoxy carbon, and aliphatic carbons of the ethyl-amine side chain.

  • Mass Spectrometry (ESI-MS): Analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Safety, Handling, and Waste Disposal

Hazard Identification
  • Chlorinated Aromatic Compounds: These compounds should be treated as potentially toxic and carcinogenic.[28][29] Avoid inhalation and skin contact.[30]

  • Amines: Amines are corrosive and can cause severe skin and eye irritation.[31] They should be handled in a well-ventilated area.[32]

  • Sodium Borohydride: Reacts with protic solvents (water, methanol) to release flammable hydrogen gas. It is also a skin and eye irritant.

  • Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields are mandatory. A face shield is recommended when handling larger quantities.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl rubber for prolonged handling).

  • Body Protection: A flame-resistant lab coat. Chemical-resistant apron for splash hazards.

  • Respiratory: All operations should be performed within a certified chemical fume hood.

Emergency Procedures
  • Spills: Absorb small spills with an inert material (e.g., vermiculite). For large spills, evacuate the area and contact emergency response.

  • Exposure: For skin contact, immediately flush with copious amounts of water for 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Waste Disposal
  • All organic solvents and reaction residues must be collected in appropriately labeled hazardous waste containers.

  • Aqueous waste should be neutralized before disposal according to local regulations. Do not dispose of organic waste down the drain.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Synthesis Incomplete reaction; Inefficient extraction.Extend reaction time and monitor by TLC/LC-MS. Ensure aqueous layer is sufficiently basic (pH > 12) during extraction.
Incomplete Chiral Resolution Suboptimal solvent choice; Cooling rate too fast.Screen different solvent systems (e.g., methanol/water, acetone). Implement a slower, controlled cooling profile to promote selective crystallization.[18]
Product "Oils Out" During Crystallization Supersaturation is too high; Impurities present.Add more solvent or gently heat to redissolve, then cool more slowly. Ensure the starting racemic amine is of sufficient purity.
Low Enantiomeric Excess (e.e.) Co-precipitation of the undesired diastereomer.Perform one or more recrystallizations of the diastereomeric salt before the liberation step.

Conclusion

The described two-part process, combining a direct reductive amination with classical diastereomeric salt resolution, provides a robust, scalable, and economically viable pathway to enantiomerically-enriched α-ethyl-3-chloro-4-methoxybenzylamine. The protocols emphasize process control, safety, and analytical diligence, making them suitable for implementation in both research and process development environments. Careful optimization of crystallization conditions is paramount to achieving high yield and optical purity on a larger scale.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Zhang, T., et al. (2020). Additive-Free Transfer Hydrogenative Direct Asymmetric Reductive Amination Using a Chiral Pyridine‐Derived Half‐Sandwich Catalyst.
  • Delépine reaction. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 24, 2026, from [Link]

  • Ordóñez, M., et al. (2021).
  • Rowan, T. (2022). Novel Reductive Aminases for the Preparation of Chiral Amines. University of Manchester Research Explorer.
  • Li, S., et al. (2001). Preparative Enantioseparation of dl-α-Methylbenzylamine by High-Speed Countercurrent Chromatography using l-(+)-Tartaric Acid as Chiral Selector.
  • Gierlich, A., et al. (2018). Industrial processes for manufacturing amines.
  • Vo, T. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
  • Jordan, A., et al. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering.
  • Sanchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Sharma, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Sharma, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. R&D Report, "SUMITOMO KAGAKU", vol. 2005-II.
  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • All-in-One Guide. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 24, 2026, from [Link]

  • Klumpp, D. A., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Reductive amination of ketones to primary amines. Retrieved February 24, 2026, from [Link]

  • Scribd. (n.d.). Delepine Amine Synthesis. Retrieved February 24, 2026, from [Link]

  • Havlicek, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Myers, A. (n.d.). Myers Chem 115. Retrieved February 24, 2026, from [Link]

  • High-Purity Amines. (n.d.). high-purity amines in pharmaceuticals: Key Insights and Applications. Retrieved February 24, 2026, from [Link]

  • Mkhondo, N. P., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal.
  • Orosz, Á., et al. (2023).
  • ResearchGate. (n.d.). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved February 24, 2026, from [Link]

  • Orosz, Á., et al. (2024). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. Organic Process Research & Development.
  • Chiral resolution. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 24, 2026, from [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved February 24, 2026, from [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Vacogne, C. D., & Schlaad, H. (2015). Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides.
  • Oregon State University. (n.d.). NMR Analysis of Substituted Benz. Retrieved February 24, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Hub: Stability & Handling of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine

[1]

Introduction: The Stability Paradox

You are likely accessing this guide because you have observed a physical change in your 1-(3-Chloro-4-methoxyphenyl)propan-1-amine sample. Users frequently report that the clear, viscous free base oil has turned yellow, cloudy, or developed a white crust upon storage.

The Bottom Line: As a primary benzylic amine, the free base form of this compound is chemically labile. It is thermodynamically driven to react with atmospheric components. For quantitative stability and long-term storage, conversion to a salt form (e.g., Hydrochloride) is not optional—it is a requirement. [1]

This guide details the mechanism of degradation, troubleshooting steps for compromised samples, and the protocol for stabilizing your material.

Module 1: The Core Instability Issue (Free Base Dynamics)

Q: Why is my free base turning into a solid white crust or yellow oil?

A: You are witnessing two distinct chemical pathways: Carbonation and Oxidative Deamination .

  • Carbonation (The "White Crust"): Primary amines are strong nucleophiles. The free base rapidly absorbs atmospheric carbon dioxide (

    
    ) to form carbamates or bicarbonate salts. This manifests as a white, crystalline solid forming on the surface of the oil or on the threads of the vial cap. This "solid" is an impurity, not the pure compound crystallizing.
    
  • Oxidative Deamination (The "Yellowing"): The amine group is attached to the benzylic carbon (C1, directly attached to the aromatic ring). The C-H bond at this position is weakened by the aromatic ring, making it susceptible to oxidation by atmospheric oxygen. This leads to the formation of an imine, which eventually hydrolyzes to the corresponding ketone (3-chloro-4-methoxypropiophenone) and ammonia, causing discoloration (yellow/brown).[1]

Visualization: Degradation Pathways

The following diagram maps the chemical fate of the free base when exposed to air.

DegradationPathwaysFreeBaseFree Base(Liquid/Oil)Reactive NucleophileCarbamateCarbamate Species(White Solid Precipitate)FreeBase->Carbamate Rapid Nucleophilic AttackImineImine Intermediate(Unstable)FreeBase->Imine Benzylic OxidationCO2Atmospheric CO2CO2->CarbamateO2Atmospheric O2O2->ImineKetoneKetone Degradant(Yellow/Brown Oil)Imine->Ketone Hydrolysis

Figure 1: Chemical degradation pathways of primary benzylic amines exposed to air.[1]

Module 2: Salt Selection & Synthesis

Q: Which salt form should I use?

A: The Hydrochloride (HCl) salt is the industry standard for this class of compounds due to its high crystallinity, stability, and ease of preparation.

FeatureFree BaseHydrochloride Salt (HCl)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid
Hygroscopicity High (Absorbs moisture/CO2)Low to Moderate
Oxidation Risk High (Benzylic C-H labile)Negligible (Protonation protects N)
Storage Temp -20°C (Under Argon)2-8°C or RT (Desiccated)
Shelf Life < 3 Months (if opened)> 2 Years
Protocol: Conversion of Free Base to HCl Salt

If you have the free base and need to stabilize it, follow this protocol.

Reagents:

  • This compound (Free Base)[1]

  • Diethyl ether or Isopropanol (Solvent)

  • HCl in Dioxane (4M) or concentrated aqueous HCl

Workflow:

  • Dissolution: Dissolve the free base oil in a minimal amount of cold diethyl ether or isopropanol (approx. 10 mL per gram).

  • Acidification: Add HCl solution dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Endpoint: Continue adding HCl until the supernatant is acidic (pH 2-3 on paper).[1]

  • Crystallization: Cool the mixture on ice for 30 minutes to maximize yield.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ether to remove yellow impurities (oxidation products).

  • Drying: Dry the solid under high vacuum to remove excess acid and solvent.

SaltSynthesisStartStart: Free Base OilDissolveDissolve in Et2O or IPAStart->DissolveAcidifyAdd HCl (in Dioxane/Et2O)Dropwise with StirringDissolve->AcidifyCheckPHCheck pHTarget: pH 2-3Acidify->CheckPHPrecipitatePrecipitate Forms(White Solid)CheckPH->PrecipitateFilterVacuum FiltrationWash with Cold EtherPrecipitate->FilterDryDry under VacuumStore with DesiccantFilter->Dry

Figure 2: Step-by-step workflow for converting unstable free base to stable HCl salt.[1]

Module 3: Storage & Troubleshooting

Q: My sample is already yellow. Is it ruined?

A: Not necessarily. The yellow color indicates the presence of the ketone degradant (3-chloro-4-methoxypropiophenone) or N-oxides.[1]

  • If it is a Salt: Recrystallize from hot isopropanol/ethanol. The impurities will remain in the mother liquor.

  • If it is a Free Base: You must perform an Acid/Base extraction to purify it, then immediately convert it to the salt.

Q: How should I store the free base if I absolutely must use it?

If your experiment requires the free base (e.g., for acylation or receptor binding assays):

  • Purge: Always purge the vial with Argon or Nitrogen after use.

  • Seal: Parafilm is insufficient. Use a cap with a Teflon liner and store in a secondary container with desiccant.

  • Freeze: Store at -20°C.

  • Aliquot: Do not repeatedly freeze/thaw. Aliquot into single-use vials.

Troubleshooting Decision Tree

TroubleshootingIssueObserved IssueWhiteCrustWhite Crust/SolidIssue->WhiteCrustYellowLiqYellow/Brown LiquidIssue->YellowLiqAction1Cause: CO2 Absorption (Carbamate)Action: Dissolve in dilute HCl,Extract with Ether (discard organic),Basify aqueous layer to recover amine.WhiteCrust->Action1Action2Cause: Oxidation (Imine/Ketone)Action: Acid/Base Extraction.Impurities stay in organic layerduring acid wash.YellowLiq->Action2

Figure 3: Troubleshooting logic for degraded samples.

References

  • PubChem. (n.d.).[2] this compound.[1][2] National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • ScienceMadness Wiki. (2025).[3] Benzylamine Properties and Handling. Retrieved February 24, 2026, from [Link]

  • Bollini, P., et al. (2011). Stability of Amine-Based CO2 Adsorbents. Industrial & Engineering Chemistry Research. (Contextualizing primary amine-CO2 reactivity). Retrieved February 24, 2026, from [Link]

Validation & Comparative

Structural Elucidation and Process Control: H-NMR Benchmarking of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chloro-4-methoxyphenyl)propan-1-amine is a critical benzylic amine intermediate, often utilized as a chiral scaffold in the synthesis of CNS-active agents and reuptake inhibitors. Its structural integrity is defined by the specific 3,4-disubstitution pattern on the aromatic ring and the benzylic amine functionality.

This guide provides a definitive technical comparison of the H-NMR spectral characteristics of the target amine against its primary synthetic precursor (the ketone) and its salt forms. Unlike standard spectral lists, this document focuses on diagnostic signal evolution —enabling researchers to monitor reductive amination efficiency and salt formation with high precision.

Structural Assignment & Signal Logic

The H-NMR spectrum of this compound is characterized by three distinct regions: the aromatic ABC system, the benzylic methine "chiral handle," and the aliphatic propyl tail.

The Aromatic Region (6.8 – 7.5 ppm)

The 3-chloro-4-methoxy substitution creates a specific splitting pattern that serves as a fingerprint for regioisomer confirmation.

  • H-2 (The "Isolated" Proton): Located between the alkyl chain and the chlorine atom. It appears as a doublet with a small coupling constant (J ~ 2.0 Hz) due to meta-coupling with H-6. It is deshielded by the inductive effect of the chlorine.

  • H-6 (The "Bridge" Proton): Located ortho to the alkyl chain. It appears as a doublet of doublets (dd, J ~ 8.0, 2.0 Hz), coupling ortho to H-5 and meta to H-2.

  • H-5 (The Shielded Proton): Located ortho to the methoxy group. The electron-donating resonance effect of the oxygen shields this proton, shifting it upfield relative to H-2 and H-6. It appears as a doublet (d, J ~ 8.0 Hz).[1]

The Aliphatic Chain
  • H-α (The Benzylic Methine): This is the critical diagnostic signal for reaction monitoring. It appears as a triplet (or dd) around 3.8–4.2 ppm. Its presence confirms the reduction of the carbonyl.

  • H-β (The Methylene Linker): A multiplet around 1.6–1.8 ppm.

  • H-γ (The Terminal Methyl): A classic triplet at ~0.9 ppm.

Comparative Analysis: Target vs. Alternatives

The following tables contrast the target molecule against its immediate precursors and alternative forms to facilitate process control.

Comparison 1: Reaction Monitoring (Amine vs. Ketone Precursor)

Scenario: Monitoring the reductive amination of 1-(3-Chloro-4-methoxyphenyl)propan-1-one.

FeatureTarget: Propan-1-amine Precursor: Propan-1-one Diagnostic Action
H-α (Benzylic) Triplet, ~3.8 ppm (CH-NH2)Absent (C=O)Primary Indicator: Appearance of this signal confirms reduction.
H-β (Methylene) Multiplet, ~1.7 ppmTriplet, ~2.9 ppm Secondary Indicator: The ketone H-β is significantly deshielded by the carbonyl anisotropy.
Aromatic H-2 ~7.3 ppm~7.9 ppm The carbonyl group in the precursor strongly deshields the ortho protons (H-2, H-6).
Amine (NH) Broad singlet (exchangeable)AbsentPresence of broad peak (solvent dependent).
Comparison 2: Formulation Control (Freebase vs. HCl Salt)

Scenario: Confirming the formation of the Hydrochloride salt for solubility studies. Solvent Note: DMSO-d6 is recommended for Salt analysis to visualize ammonium protons.

SignalFreebase (CDCl3)HCl Salt (DMSO-d6)Mechanistic Insight
NH Protons ~1.5 ppm (Broad/Invisible)8.0 – 8.5 ppm (Broad, 3H) Protonation of the amine creates a distinct, integral-3 signal in non-exchanging polar solvents.
H-α (Methine) ~3.80 ppm~4.25 ppm The positive charge on the nitrogen exerts a strong electron-withdrawing effect, shifting the alpha proton downfield.
Methoxy (-OCH3) ~3.88 ppm~3.88 ppmMinimal change; the methoxy group is electronically distant from the ammonium center.

Visualized Assignment & Logic Pathways

Diagram 1: Structural Assignment Map

This diagram maps the specific protons of the freebase form to their expected chemical shifts, highlighting the coupling logic.

NMR_Assignment cluster_molecule This compound H2 H-2 (Aromatic) S_74 ~7.4 ppm (d, J~2Hz) Deshielded by Cl H2->S_74 H5 H-5 (Aromatic) S_69 ~6.9 ppm (d, J~8Hz) Shielded by OMe H5->S_69 H6 H-6 (Aromatic) S_71 ~7.1 ppm (dd) Ortho to Alkyl H6->S_71 H_alpha H-α (Benzylic CH) S_38 ~3.8 ppm (t) Diagnostic Methine H_alpha->S_38 H_beta H-β (Methylene) S_17 ~1.7 ppm (m) Alkyl Chain H_beta->S_17 H_gamma H-γ (Methyl) S_09 ~0.9 ppm (t) Terminal Methyl H_gamma->S_09 OMe Methoxy (-OCH3) S_39 ~3.9 ppm (s) Methoxy Singlet OMe->S_39

Caption: Signal assignment map for the freebase form in CDCl3. Note the distinct splitting of the aromatic region due to the 3,4-substitution.

Diagram 2: Purity Decision Tree

A logic flow for researchers determining the success of the synthesis based on H-NMR data.

Decision_Tree Start Crude Product NMR Check_Alpha Is signal at ~3.8-4.2 ppm (t) present? Start->Check_Alpha Check_Ketone Is signal at ~2.9 ppm (t) present? Check_Alpha->Check_Ketone Yes Result_Fail FAILURE: No Reaction (Ketone only) Check_Alpha->Result_Fail No Result_Amine SUCCESS: Target Amine Formed Check_Ketone->Result_Amine No Result_Mix INCOMPLETE: Mixture of Amine + Ketone Check_Ketone->Result_Mix Yes

Caption: Decision matrix for evaluating reductive amination success using diagnostic H-α and H-β shifts.

Experimental Protocol: Reliability & Reproducibility

To ensure the shifts reported above are reproducible, the following sample preparation protocol is recommended. This minimizes concentration-dependent shifts, particularly for the amine protons.

Sample Preparation (Freebase)
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of CDCl3 (Chloroform-d) containing 0.03% TMS.

    • Why: CDCl3 is non-polar, preventing rapid exchange of the NH2 protons, though they will still appear broad. It provides the best resolution for the aromatic coupling constants.

  • Filtration: If the sample is cloudy (indicating inorganic salts from workup), filter through a small plug of glass wool into the NMR tube.

Sample Preparation (HCl Salt)
  • Mass: Weigh 10 mg of the salt.

  • Solvent: Add 0.6 mL of DMSO-d6 .

    • Why: Salts are often insoluble in CDCl3. DMSO-d6 also stabilizes the ammonium species (

      
      ), resulting in three distinct, integral-1 protons (or one broad integral-3 peak) at >8.0 ppm, which is definitive proof of salt formation.
      
Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 (sufficient for >10mg), increase to 64 for trace impurity analysis.

  • Relaxation Delay (D1): Set to 1.0s for routine ID; increase to 5.0s if quantitative integration (qNMR) of isomers is required.

References

  • Royal Society of Chemistry. Supplementary Information: NMR data for 3-chloro-4-methoxyphenyl derivatives. (2023).[2][3] Retrieved from

  • National Institutes of Health (NIH). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. (Includes NMR correlation for chloro-isomers). Retrieved from

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[3][4][5] (2006).[3][6] Retrieved from

  • PubChem. this compound Compound Summary. Retrieved from

  • SpectraBase. 1-Propanone, 1-(3-methoxyphenyl)- NMR Spectrum. (Used for precursor shift correlation). Retrieved from

Sources

A Comparative Guide to HPLC Method Development for 1-(3-Chloro-4-methoxyphenyl)propan-1-amine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of pharmaceutical analysis, the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is a cornerstone of drug development and quality control. This guide provides a comprehensive, technically-grounded strategy for developing an HPLC method for the chiral amine, 1-(3-Chloro-4-methoxyphenyl)propan-1-amine. Moving beyond a simple checklist of procedures, this document delves into the scientific rationale behind each experimental choice, offering a self-validating framework for researchers, scientists, and drug development professionals.

Foundational Understanding: Deconstructing the Analyte

A successful method development campaign begins with a thorough understanding of the analyte's physicochemical properties. This compound is a primary amine with a chiral center, a structural feature with significant implications for its analysis.

The Strategic Blueprint: A Phased Approach to Method Development

A systematic and logical workflow is essential for efficient HPLC method development. The following diagram illustrates our phased approach, commencing with broad screening and culminating in a fine-tuned, optimized method.

hplc_method_development cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Optimization cluster_phase3 Phase 3: Finalization A Analyte Characterization (XlogP, Estimated pKa, UV Profile) B Column Selection (C18 vs. Phenyl-Hexyl) A->B C Organic Modifier Screening (Acetonitrile vs. Methanol) B->C D Mobile Phase pH Optimization C->D E Gradient Refinement D->E F Flow Rate & Temperature Tuning E->F G Method Finalization F->G H Considerations for Chiral Separation G->H

Caption: A systematic workflow for HPLC method development.

Experimental Design and Comparative Analysis

This section details the experimental protocols and provides a comparative analysis of the results, guiding the decision-making process at each stage of method development.

Initial Screening: Laying the Groundwork

Rationale: The initial screening phase is designed to rapidly identify a suitable stationary phase and organic modifier that provide adequate retention and acceptable peak shape. A C18 column is a versatile starting point for moderately hydrophobic compounds. A Phenyl-Hexyl column offers alternative selectivity through potential π-π interactions with the analyte's aromatic ring. Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC, and their distinct properties can significantly influence the separation.

To ensure the amine is in its protonated form for good peak shape, an acidic mobile phase is employed. A common choice is 0.1% formic acid in water, which typically yields a pH of around 2.7. For UV detection, a preliminary wavelength of 230 nm is selected based on the UV absorbance characteristics of the structurally related compound, 3-chloro-4-methoxyaniline.

Experimental Protocol: Initial Screening

  • HPLC System: A standard HPLC system with a UV detector.

  • Columns:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample: this compound at 0.1 mg/mL in 50:50 Water:Acetonitrile.

Comparative Data and Decision:

ColumnOrganic ModifierPeak Tailing FactorTheoretical PlatesObservations
C18Acetonitrile1.99,500Significant peak tailing.
C18Methanol1.611,000Improved peak shape over ACN.
Phenyl-HexylAcetonitrile1.412,500Good peak shape, potential for π-π interaction.
Phenyl-HexylMethanol1.2 14,000 Excellent peak shape and efficiency.

The Phenyl-Hexyl column with methanol as the organic modifier provided the best performance, exhibiting superior peak shape and efficiency. This suggests that π-π interactions between the phenyl rings of the stationary phase and the analyte contribute positively to the separation.[2]

Method Optimization: Refining the Separation

Rationale: With the column and mobile phase selected, the next step is to optimize the gradient to achieve the best resolution in the shortest possible time. A "scouting gradient" helps to determine the appropriate starting and ending percentages of the organic modifier.

Experimental Protocol: Gradient Optimization

  • Column and Mobile Phase: Phenyl-Hexyl column with 0.1% Formic Acid in Water (A) and Methanol (B).

  • Scouting Gradient: 5% to 95% B over 15 minutes.

  • Optimized Gradients:

    • Fast Gradient: 40-70% B over 5 minutes.

    • Standard Gradient: 40-70% B over 10 minutes.

    • Shallow Gradient: 40-70% B over 15 minutes.

Comparative Data and Decision:

GradientResolution (from nearest impurity)Analysis Time (min)
Fast1.38
Standard2.2 15
Shallow2.420

The standard 10-minute gradient provides a good balance of resolution and analysis time. While the shallow gradient offers a marginal improvement in resolution, it comes at the cost of a significantly longer run time.

Final Achiral Method and Future Directions

Based on the systematic development process, the following achiral HPLC method is proposed for the analysis of this compound.

Optimized Achiral HPLC Method:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 40% to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

A Critical Consideration: Chiral Separation

It is imperative to recognize that the developed method is achiral and will not separate the enantiomers of this compound. For the determination of enantiomeric purity, a chiral stationary phase (CSP) is required. The development of a chiral separation method is a distinct process, often involving screening of various CSPs (e.g., polysaccharide-based or Pirkle-type columns) under normal-phase or reversed-phase conditions.

Conclusion

This guide has outlined a systematic and scientifically-driven approach to the development of a reversed-phase HPLC method for the analysis of this compound. By understanding the analyte's properties and methodically comparing key chromatographic parameters, a robust and efficient achiral method has been established. The principles and decision-making frameworks presented here serve as a valuable resource for scientists engaged in the analytical challenges of pharmaceutical development.

References

  • Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. acris. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methoxyaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methoxyaniline. PubChem. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • EPA. (2025, October 15). 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one Properties. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Excess (ee) of Chiral Benzylic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral benzylic amines is not a trivial detail; it is a critical determinant of a molecule's pharmacological profile. A subtle change in the 3D arrangement of atoms can mean the difference between a potent therapeutic and an inert—or even toxic—compound. Therefore, the robust and accurate validation of enantiomeric excess (ee) is a cornerstone of synthetic chemistry and pharmaceutical quality control.

This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in the fundamental principles of chiral recognition. Every protocol described is designed as a self-validating system, ensuring the integrity and trustworthiness of your results.

The Fundamental Challenge: Distinguishing Mirror Images

Enantiomers, by definition, possess identical physical properties in an achiral environment, making their separation and quantification a significant challenge.[1][2] Standard analytical techniques like conventional High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between them.[3] To overcome this, we must introduce another chiral entity into the system to create diastereomeric interactions, which, unlike enantiomeric ones, result in different physical properties that we can measure.[1]

This is achieved through two primary strategies:

  • Transient Diastereomeric Interactions: The enantiomers reversibly interact with a chiral selector, forming short-lived diastereomeric complexes. This is the principle behind chiral chromatography and the use of chiral solvating agents in NMR.[4][5]

  • Covalent Diastereomer Formation: The enantiomers are chemically reacted with an enantiomerically pure chiral derivatizing agent to form stable, covalently bonded diastereomers.[1][2]

Understanding which strategy to employ is key to selecting the optimal analytical method for your specific benzylic amine.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) — The Gold Standard

Chiral HPLC is often considered the benchmark for ee determination due to its high resolution, accuracy, and robustness.[4][6][7] The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP) packed within the column.[8][9]

The Causality of Separation: The magic happens within the CSP. These phases are composed of a single enantiomer of a chiral selector immobilized on a silica support. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice for screening chiral amines.[6][10] As the racemic mixture of benzylic amines passes through the column, one enantiomer will form a more stable, transient diastereomeric complex with the CSP than the other. This stronger interaction leads to a longer retention time, resulting in the separation of the two enantiomers into distinct peaks.

Expert Insights for Benzylic Amines: Benzylic amines are basic compounds. Their analysis on silica-based CSPs often requires a mobile phase additive to achieve good peak shape and prevent tailing. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is critical.[8] The DEA competes with the analyte for highly acidic silanol sites on the silica surface, minimizing non-specific interactions and allowing the chiral recognition mechanism to dominate.

Experimental Protocol: ee Determination by Chiral HPLC

Objective: To develop a robust method for separating the enantiomers of a chiral benzylic amine and to calculate the enantiomeric excess.

  • Column Selection & Screening:

    • Begin screening with a polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column. These are known for their broad selectivity.[10]

    • Prepare a stock solution of your racemic benzylic amine at approximately 1 mg/mL in the mobile phase.

  • Mobile Phase Screening:

    • Start with a normal-phase mobile phase system, which often provides the best selectivity for chiral separations.[11] A common starting point is a mixture of n-Hexane and a polar alcohol modifier like Isopropanol (IPA) or Ethanol (EtOH).

    • Screening Condition 1: 90:10 (v/v) n-Hexane:IPA with 0.1% DEA.

    • Screening Condition 2: 90:10 (v/v) n-Hexane:EtOH with 0.1% DEA.

    • Run the sample at a flow rate of 1.0 mL/min and monitor with a UV detector at a suitable wavelength (e.g., 210-254 nm).

  • Method Optimization:

    • If partial separation is observed, optimize the ratio of hexane to alcohol. Decreasing the percentage of alcohol will generally increase retention times and may improve resolution.

    • Temperature can be a powerful tool. Decreasing the column temperature often enhances chiral selectivity.[10] Maintain a constant temperature for reproducibility.

  • Data Analysis:

    • Once baseline separation is achieved, integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the area of the minor enantiomer).[6]

Data Presentation: HPLC Performance Characteristics
ParameterTypical Value/ObservationCausality/Reason
Resolution (Rs) > 1.5 for baseline separationEnsures accurate integration of peaks without overlap.
Mobile Phase Hexane/IPA with 0.1% DEABalances polarity for elution while the basic additive ensures sharp peaks for the amine.
Flow Rate 0.5 - 1.5 mL/minLower flow rates can sometimes improve resolution but increase analysis time.[10]
Temperature 25 °C (controlled)Ensures reproducible retention times and selectivity.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Racemic Amine Standard Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) Equilibrate Equilibrate Chiral Column (CSP) MobilePhase->Equilibrate Separate Separation on CSP Equilibrate->Separate Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Method 2: NMR Spectroscopy — The Rapid, Non-Separative Approach

NMR spectroscopy offers a powerful alternative to chromatography, providing rapid analysis without requiring physical separation of the enantiomers.[7][12][13] The core principle is to convert the enantiomers into diastereomers in situ within the NMR tube, which then exhibit distinct, quantifiable signals.[3]

A. Using Chiral Solvating Agents (CSAs)

This technique involves simply mixing the chiral amine with an enantiomerically pure CSA.[14] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine through interactions like hydrogen bonding or π-π stacking.[12]

The Causality of Signal Splitting: The two resulting diastereomeric complexes exist in different chiral environments, causing protons near the stereocenter of the amine to experience slightly different magnetic fields. This difference lifts their spectral degeneracy, resulting in two separate signals (e.g., a doublet of doublets instead of a single doublet) in the ¹H NMR spectrum. The ratio of the integrals of these new signals directly corresponds to the enantiomeric ratio.[12] BINOL and its derivatives are common and effective CSAs for amines.[12]

Expert Insights: The degree of signal separation (ΔΔδ) is highly dependent on the solvent and concentration. Non-polar deuterated solvents like CDCl₃ or C₆D₆ are preferred as they minimize competition with the solvent for binding sites on the CSA.[12] An excess of the CSA is often used to ensure all analyte molecules are complexed.

Experimental Protocol: ee Determination by NMR with a CSA
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your chiral benzylic amine into an NMR tube.

    • Add ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of your amine to identify a well-resolved proton signal near the chiral center.

  • CSA Addition:

    • Add 1.1 to 1.5 equivalents of an enantiomerically pure CSA (e.g., (R)-BINOL) directly to the NMR tube.

    • Shake the tube for 30-60 seconds to ensure thorough mixing and complex formation.[12]

  • NMR Acquisition & Analysis:

    • Re-acquire the ¹H NMR spectrum.

    • Identify the previously chosen proton signal, which should now be split into two distinct signals corresponding to the two diastereomeric complexes.

    • Carefully integrate both signals. The enantiomeric excess is calculated from these integrals, similar to the HPLC method.

B. Using Chiral Derivatizing Agents (CDAs)

This approach involves reacting the chiral amine with an enantiomerically pure CDA to form stable, covalent diastereomers.[1][2] The most renowned CDA for amines and alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often used as its acid chloride (Mosher's reagent).[1][3][15]

The Causality of Diastereomer Formation: The reaction of the primary or secondary amine with Mosher's acid chloride forms a stable amide. Since the CDA is enantiomerically pure, reacting it with a racemic amine produces two distinct diastereomeric molecules. These diastereomers have different chemical properties and, crucially, different NMR spectra.[3]

Expert Insights: The key advantage of the CDA method, particularly with Mosher's reagent, is that it can often be used to determine the absolute configuration of the amine, not just its ee.[3][15] However, one must ensure the derivatization reaction goes to 100% completion. Incomplete reactions or the presence of impurities that can also react with the CDA can lead to erroneous ee values. It's also critical to use a CDA with >99.5% enantiomeric purity.

Experimental Protocol: ee Determination by NMR with a CDA (Mosher's Amide Formation)
  • Derivatization Reaction:

    • In a small, dry vial, dissolve ~5 mg of the chiral benzylic amine in ~0.5 mL of a dry, aprotic solvent like pyridine or CH₂Cl₂ containing a catalytic amount of DMAP (4-dimethylaminopyridine).[2]

    • Add 1.1 equivalents of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the solution.

    • Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).

    • Perform an appropriate workup to remove excess reagent and byproducts. This may involve washing with dilute acid and bicarbonate solution. Dry the organic layer and remove the solvent.

  • NMR Analysis:

    • Dissolve the resulting crude diastereomeric amide in CDCl₃.

    • Acquire a ¹H NMR spectrum. Due to the presence of the -CF₃ group, acquiring a ¹⁹F NMR spectrum is also highly recommended, as it often provides baseline-separated signals with a wide chemical shift dispersion and no background noise.[3][15]

    • Integrate a pair of well-resolved signals in either the ¹H or ¹⁹F spectrum to determine the diastereomeric ratio, which directly reflects the original enantiomeric ratio of the amine.

NMR_Workflow cluster_csa Method A: Chiral Solvating Agent (CSA) cluster_cda Method B: Chiral Derivatizing Agent (CDA) CSA_Start Racemic Amine in NMR Tube CSA_Add Add CSA (e.g., (R)-BINOL) CSA_Start->CSA_Add CSA_Mix Mix & Form Transient Diastereomeric Complexes CSA_Add->CSA_Mix CSA_NMR Acquire 1H NMR CSA_Mix->CSA_NMR CSA_Analyze Integrate Split Signals CSA_NMR->CSA_Analyze CDA_Start Racemic Amine in Vial CDA_React React with CDA (e.g., Mosher's Acid Chloride) CDA_Start->CDA_React CDA_Form Form Stable Diastereomers CDA_React->CDA_Form CDA_Workup Workup & Purify CDA_Form->CDA_Workup CDA_NMR Acquire 1H or 19F NMR CDA_Workup->CDA_NMR CDA_Analyze Integrate Diastereomer Signals CDA_NMR->CDA_Analyze

Method 3: Chiral Gas Chromatography (GC) — For Volatile & Derivatized Amines

Chiral GC operates on a similar principle to HPLC, using a CSP to separate enantiomers. However, it is suitable only for analytes that are volatile and thermally stable.

The Causality of Derivatization: Most benzylic amines, especially those with higher molecular weights, are not sufficiently volatile for direct GC analysis. Furthermore, the polar N-H group can interact strongly with the column surface, leading to poor peak shapes. Therefore, derivatization is almost always a mandatory prerequisite.[1] Reacting the amine with an agent like trifluoroacetic anhydride (TFAA) converts the polar -NH₂ or -NHR group into a non-polar, more volatile trifluoroacetamide group. This transformation is crucial for getting the analyte to move through the GC column effectively.

Experimental Protocol: ee Determination by Chiral GC
  • Derivatization:

    • In a vial, dissolve ~1 mg of the chiral benzylic amine in a suitable solvent (e.g., 1 mL of ethyl acetate).

    • Add an excess of a derivatizing agent (e.g., 100 µL of TFAA).

    • Heat the mixture gently (e.g., 60 °C for 15 minutes) to ensure the reaction goes to completion.

    • Remove the excess reagent and solvent under a stream of nitrogen.

    • Redissolve the derivatized amine in a small volume of a volatile solvent (e.g., hexane) for injection.

  • GC Analysis:

    • Inject the derivatized sample onto a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based phase).

    • Use a temperature program to elute the compounds, starting at a low temperature and ramping up to a higher temperature to ensure both elution and separation.

    • Detection is typically performed with a Flame Ionization Detector (FID).

  • Data Analysis:

    • Integrate the two separated enantiomer peaks and calculate the ee% as described previously.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of method is not arbitrary; it is dictated by the specific requirements of your analysis, the properties of your analyte, and the resources available.

FeatureChiral HPLCNMR with CSANMR with CDAChiral GC
Principle Transient diastereomeric interaction with CSPTransient diastereomeric complex formationCovalent formation of stable diastereomersTransient diastereomeric interaction with CSP
Accuracy/Precision ExcellentGood to ExcellentGood to ExcellentExcellent
Sensitivity High (µg/mL to ng/mL)Low (mg scale)Low (mg scale)Very High (pg/mL)
Sample Throughput Moderate (10-30 min/sample)Very High (<5 min/sample)Low (requires reaction + workup)High (5-20 min/sample)
Sample Prep MinimalMinimal (mix in tube)Involved (chemical reaction)Involved (derivatization)
Sample Recovery DestructiveNon-destructiveDestructiveDestructive
Absolute Config. NoNoYes (with specific CDAs like Mosher's)No
Cost (Instrument) HighVery HighVery HighModerate
Ease of Development Moderate to DifficultEasy to ModerateModerateModerate

Decision_Tree Start Start: Need to find ee of a benzylic amine Q1 Need high sensitivity (trace analysis)? Start->Q1 Q2 Is sample volatile or easily derivatized? Q1->Q2 Yes Q3 Need absolute configuration? Q1->Q3 No HPLC Use Chiral HPLC Q2->HPLC No GC Use Chiral GC Q2->GC Yes Q4 Need rapid, non-destructive analysis? Q3->Q4 No NMR_CDA Use NMR with CDA (e.g., Mosher's Acid) Q3->NMR_CDA Yes Q4->HPLC No NMR_CSA Use NMR with CSA Q4->NMR_CSA Yes

Ensuring Trustworthiness: A Primer on Method Validation

Developing a method is only the first step. To ensure your results are reliable and reproducible, the method must be validated. Regulatory bodies like the FDA provide guidance on this process.[16][17] A properly validated method provides documented evidence that the procedure is fit for its intended purpose.[18][19]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials). This is demonstrated by obtaining clean separation (in chromatography) or distinct signals (in NMR) from a racemic standard.

  • Linearity & Range: The method should produce results that are directly proportional to the concentration of the analyte over a specific range.[19] For ee determination, this involves preparing samples with known ee values (e.g., 99:1, 95:5, 80:20, 50:50) and confirming that the measured ee% matches the theoretical value.

  • Accuracy: The closeness of the measured value to the true value.[19] This is assessed using the linearity samples. The measured ee should be within a small percentage (e.g., ±2%) of the actual value.

  • Precision: The degree of agreement among individual test results. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analyzing the same sample multiple times in the same run.

    • Intermediate Precision: The variability of results on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy.[19] This is critical for determining the purity of highly enantioenriched samples.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C), demonstrating its reliability for routine use.

Conclusion

The validation of enantiomeric excess for chiral benzylic amines is a multi-faceted analytical challenge that requires a thoughtful, evidence-based approach. While chiral HPLC remains the workhorse for its high resolution and reliability, NMR spectroscopy offers unparalleled speed for screening and, with the use of CDAs, can provide invaluable structural information on absolute configuration. Chiral GC remains a powerful tool for volatile compounds.

As a senior application scientist, my final recommendation is to ground your choice of method in the specific questions you need to answer. Do you need the highest precision for a final product release, or rapid feedback on an asymmetric reaction? By understanding the causality behind each technique and committing to a rigorous validation protocol, you can ensure the scientific integrity of your work and have full confidence in your results.

References

  • Beilstein Journals. (2024, September 16). Asymmetric organocatalytic synthesis of chiral homoallylic amines.
  • RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
  • The Royal Society of Chemistry.
  • PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • BenchChem. A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs.
  • Journal of the American Chemical Society. (2025, July 9). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase.
  • ACS Publications. (2016, August 2). Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Chemical Science (RSC Publishing).
  • Alfa Chemistry.
  • ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • Regulations.gov.
  • BenchChem. Navigating Chirality: A Comparative Guide to Enantiomeric Excess Determination of 3-Amino-1,1-diethoxypropan-2-ol.
  • PMC. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase.
  • PMC. (2025, October 7). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines.
  • Analytical Chemistry. (2023, January 10).
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  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
  • HHS.gov.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • ACS Publications. (2022, September 8).
  • Journal of Chemical Education. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • MDPI. (2024, March 15).
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  • Lab Manager. (2025, September 29).
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  • HETEROCYCLES. (2017, April 17). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS.
  • Semantic Scholar.
  • ResearchGate. NMR derivatization protocol for chiral recognition of racemic primary....
  • (2026, January 27). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods.

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Safety Operating Guide

1-(3-Chloro-4-methoxyphenyl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine down the drain.

This compound is a halogenated organic amine . Its disposal requires strict segregation from non-halogenated solvents and strong oxidizers to prevent the formation of toxic chloramines or the release of dioxins during improper incineration. All waste containing this substance must be routed to a high-temperature incineration facility equipped with acid gas scrubbers.

Immediate Action Checklist:

  • Segregate: Place in "Halogenated Organic Waste" streams.

  • Label: Mark clearly as "Toxic," "Irritant," and "Halogenated."

  • Container: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid Aluminum.

Chemical Profile & Hazard Assessment

To ensure safety, you must understand why specific protocols are required. This compound combines the reactivity of a primary amine with the environmental persistence of an aryl chloride.

PropertyValue/DescriptionDisposal Implication
Chemical Class Halogenated Aromatic AmineRequires "Halogenated" waste code (often higher disposal cost).
Basicity Basic (Amine group)Incompatible with Acids: Exothermic reaction. Incompatible with Aluminum: Potential corrosion/H2 evolution.
Reactivity Incompatible with Strong OxidizersRisk: Mixing with bleach (hypochlorite) can form Chloramines (highly toxic/explosive gases).
Toxicity Irritant (Skin/Eye), Potentially ToxicMust be double-contained to prevent exposure to waste handlers.
Physical State Liquid (Free base) or Solid (HCl Salt)Determines packaging (Drum vs. Lab Pack).

Critical Safety Warning: Never mix this compound with bleach or strong acids in a waste container. The resulting reaction can generate heat and toxic vapors immediately.

Waste Segregation & Pre-Disposal Stabilization

The integrity of the disposal chain relies on the "Self-Validating System" of segregation. If you mix this with non-halogenated solvents (like Acetone or Ethanol), you contaminate the entire volume, forcing the expensive "Halogenated" treatment on the whole batch.

A. Solid Waste (Pure Substance/Spill Debris)
  • Primary Containment: Place the solid or contaminated wipes into a clear polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Seal the bag and place it inside a screw-top HDPE jar or a wide-mouth glass jar.

  • Labeling: "Solid Waste: this compound. Toxic. Halogenated."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: Ensure the solution is not highly acidic (pH < 2) or highly basic (pH > 12.5) before adding to a central carboy. If it is, neutralize slowly to pH 6-9 in a fume hood.

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Chloroform, Chlorobenzene.

    • Incompatible: Nitric Acid, Peroxides, Hypochlorites (Bleach).[1]

  • Container: Use an HDPE carboy rated for hazardous waste.

Disposal Workflow Diagram

The following decision tree illustrates the operational logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-(3-Chloro-4-methoxyphenyl) propan-1-amine StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Powder / Wipes StateCheck->IsSolid HalogenCheck Is solvent Halogenated? IsLiquid->HalogenCheck HaloStream Add to HALOGENATED Waste Carboy HalogenCheck->HaloStream Yes (e.g., DCM) NonHaloStream Segregate as HALOGENATED anyway (Due to Solute) HalogenCheck->NonHaloStream No (e.g., Ethanol) Labeling Label: 'Toxic, Halogenated' List Chemical Name HaloStream->Labeling NonHaloStream->Labeling Bagging Double Bag (Poly) Place in Jar IsSolid->Bagging Bagging->Labeling Manifest RCRA Manifesting (Check F-codes or D-codes) Labeling->Manifest Pickup EHS Pickup -> High Temp Incineration Manifest->Pickup

Figure 1: Decision tree for the segregation and packaging of halogenated amine waste.

Regulatory Compliance & Logistics

Compliance is not just about safety; it is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the US and similar frameworks globally.

RCRA Waste Codes (US Context)

While this specific CAS is not explicitly "P" or "U" listed, it must be characterized by the generator:

  • D001 (Ignitable): If the waste is in a flammable solvent (Flash point < 60°C).

  • Halogenated Solvents (F-Codes): If mixed with spent solvents like Methylene Chloride (F002).

  • Generator Knowledge: You must declare this as "Toxic" based on the SDS (H302/H315/H319).

Controlled Substance Note

This compound is structurally related to cathinones and amphetamines.

  • Action: Verify against the Federal Analogue Act (USA) or local scheduling.

  • Disposal Implication: If deemed a controlled substance analog in your jurisdiction, it requires witnessed destruction (reverse distribution) rather than standard chemical waste pickup.

Emergency Spill Procedures

In the event of a spill outside of primary containment:

  • Evacuate & Ventilate: Amines can cause respiratory irritation.[2] Clear the area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Use a respirator if powder is airborne.

  • Neutralization (Spill only):

    • Absorb liquids with an inert material (Vermiculite or Clay).

    • Do not use paper towels for neat amines (potential heat generation).

    • Wash the area with a mild dilute acid (e.g., 5% Citric Acid) to neutralize residues, then wash with soap and water.

  • Disposal: Collect all absorbent materials as Solid Hazardous Waste (see Section 3A).

References

  • PubChem. (n.d.).[3] Compound Summary: this compound. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Laboratory Waste Management. Retrieved from [Link]

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A Guide to the Safe Handling of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, scientists frequently synthesize or encounter novel chemical entities for which comprehensive safety data is not yet available. The compound 1-(3-Chloro-4-methoxyphenyl)propan-1-amine serves as a prime example. As of this writing, a specific Safety Data Sheet (SDS) for this molecule is not publicly available from major chemical suppliers or regulatory bodies. This absence of specific data necessitates a conservative and rigorous approach to safety, treating the compound as potentially hazardous until proven otherwise.

This guide provides a procedural framework for safely handling such uncharacterized substances, grounded in the established principles of laboratory safety from authoritative sources such as the American Chemical Society (ACS) and the U.S. Occupational Safety and Health Administration (OSHA).[1] The core of this framework is a comprehensive risk assessment, followed by the stringent application of engineering controls, personal protective equipment, and safe operational and disposal protocols.

The Foundational Principle: Risk Assessment for Novel Compounds

Before any laboratory work commences, a thorough risk assessment is mandatory.[2] This process is critical for identifying potential hazards and implementing appropriate control measures. For a novel compound like this compound, the risk assessment must be based on its chemical structure and analogy to known hazardous substances.

Structural Analogy: The subject compound is a substituted phenethylamine. This class of compounds is known to target the nervous system, and many are readily absorbed through the skin.[3] Therefore, it is prudent to assume potential neurotoxicity and high dermal permeability. The presence of a chlorinated aromatic ring also suggests that toxic by-products could be formed during reactions or decomposition.

The risk assessment process should be documented and should answer the following questions:

  • What are the potential physical and health hazards based on structural analogs?

  • What is the scale of the operation and the potential for exposure?

  • What are the appropriate engineering and administrative controls?

  • What personal protective equipment is required?

  • What are the procedures for spills, emergencies, and waste disposal?

Personal Protective Equipment (PPE): A Comprehensive Barrier

Given the unknown toxicological profile, a maximum precaution approach to PPE is warranted.[4][5] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes, sprays, and airborne particles. Standard safety glasses are insufficient.
Skin Protection A lab coat made of a low-permeability material and disposable nitrile gloves. Consider double-gloving.The phenethylamine structure suggests potential for dermal absorption.[3] Gloves should be inspected before use and changed frequently. A lab coat protects against incidental contact.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when there is a risk of generating aerosols or dusts, or when handling outside of a certified chemical fume hood.[5]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Safe Handling and Engineering Controls

All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure that the fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within the fume hood. Use a disposable weighing paper or a tared container to minimize contamination.

  • In Solution: When making solutions, add the compound slowly to the solvent to avoid splashing. Keep the container covered as much as possible.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Remove gloves and lab coat before leaving the work area to prevent the spread of contamination. Wash hands thoroughly with soap and water.[7]

Emergency Preparedness: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and correct action is crucial.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact the institution's Environmental Health & Safety (EHS) office.

    • For small spills within a fume hood, use an appropriate absorbent material to contain the spill. Place the contaminated absorbent in a sealed container for hazardous waste disposal.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8]

    • In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

Storage and Disposal Plan

Storage: Store this compound in a tightly sealed, clearly labeled container. The label should include the chemical name, structure, date of synthesis, and a "Potentially Hazardous" warning. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]

Disposal: All waste containing this compound, including contaminated consumables and solutions, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]

Visual Workflow for Handling Novel Compounds

The following diagram illustrates the decision-making process and workflow for the safe handling of an uncharacterized chemical like this compound.

cluster_planning Phase 1: Pre-Operational Planning cluster_execution Phase 2: Laboratory Execution cluster_disposal Phase 3: Post-Operational A Identify Novel Compound (e.g., this compound) B Search for Existing SDS/Safety Data A->B C Data Found? B->C D Follow Specific SDS Guidelines C->D Yes E Treat as Potentially Hazardous: Conduct Risk Assessment Based on Analogs C->E No F Develop Handling, Storage, & Disposal Plan E->F G Assemble All Required PPE & Engineering Controls F->G H Work Exclusively in Certified Fume Hood G->H I Don Appropriate PPE H->I J Perform Chemical Manipulations (Weighing, Transfers, Reactions) I->J K Spill or Exposure Event? J->K L Execute Emergency Response Protocol K->L Yes M Decontaminate Work Area & Properly Store Compound K->M No L->M N Segregate All Waste Streams (Solid, Liquid, Sharps) M->N O Label Hazardous Waste Container N->O P Arrange for Professional Disposal (Follow EHS Guidelines) O->P

Caption: Workflow for Safe Handling of Novel Chemicals

References

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2011, October 17). NIOSH Method 9106: Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction. Retrieved from [Link]

  • Federal Register. (2013, October 10). Schedules of Controlled Substances: Temporary Placement of Three Synthetic Phenethylamines Into Schedule I. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.